2-Methoxy-5-[4-(4-methoxyphenyl)-5-isoxazolyl]phenol
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Overview
Description
2-Methoxy-5-[4-(4-methoxyphenyl)-5-isoxazolyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group and an isoxazole ring attached to a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[4-(4-methoxyphenyl)-5-isoxazolyl]phenol typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Final Coupling: The final step involves coupling the isoxazole ring with the methoxyphenyl group under suitable reaction conditions, such as the presence of a base and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[4-(4-methoxyphenyl)-5-isoxazolyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
2-Methoxy-5-[4-(4-methoxyphenyl)-5-isoxazolyl]phenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It can be used as a probe to study enzyme interactions and biological pathways.
Industrial Applications: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[4-(4-methoxyphenyl)-5-isoxazolyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can act as a bioisostere, mimicking the structure of natural substrates and inhibiting enzyme activity. The methoxy groups can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-[(4-methoxyphenyl)amino]methylphenol
- 2-Methoxy-5-[(4-chlorophenyl)amino]methylphenol
- 2-Methoxy-5-[(phenylamino)methyl]phenol
Uniqueness
2-Methoxy-5-[4-(4-methoxyphenyl)-5-isoxazolyl]phenol is unique due to the presence of both methoxy groups and an isoxazole ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H15NO4 |
---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
2-methoxy-5-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol |
InChI |
InChI=1S/C17H15NO4/c1-20-13-6-3-11(4-7-13)14-10-18-22-17(14)12-5-8-16(21-2)15(19)9-12/h3-10,19H,1-2H3 |
InChI Key |
JTQKACYQFFRVPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(ON=C2)C3=CC(=C(C=C3)OC)O |
Origin of Product |
United States |
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